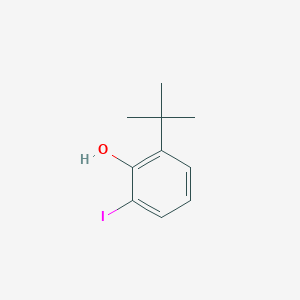

2-Tert-butyl-6-iodophenol

Description

Significance of Phenolic Compounds in Organic Chemistry

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry. chemistnotes.comwikipedia.org They are widely distributed in nature and serve as crucial intermediates in industrial synthesis. chemistnotes.comwikipedia.org Their acidic nature, which is more pronounced than that of aliphatic alcohols, allows them to readily form phenoxide ions. wikipedia.org This acidity, coupled with the electron-rich nature of the aromatic ring, makes phenols susceptible to a variety of chemical transformations, including electrophilic aromatic substitution and oxidation reactions. wikipedia.org Phenolic compounds are integral to the synthesis of a wide array of products, from polymers and dyes to pharmaceuticals and agrochemicals. wikipedia.orgwikipedia.org Furthermore, their inherent antioxidant properties have made them a focus of research in medicinal chemistry and materials science. chemistnotes.comijhmr.comresearchgate.net

Role of Steric Hindrance in Modulating Reactivity and Structure of Phenols

The introduction of bulky substituents, such as tert-butyl groups, onto a phenol (B47542) ring dramatically influences its chemical behavior. This phenomenon, known as steric hindrance, can impede the approach of reagents to the reactive sites of the molecule. rsc.orgrsc.orgmdpi.com In the case of phenols, ortho-substitution with large groups can shield the hydroxyl group and the adjacent positions on the aromatic ring. rsc.orgrsc.org This steric protection can prevent or slow down reactions that would otherwise readily occur, such as etherification or certain electrophilic substitutions at the ortho positions. mdpi.com However, this hindrance can also be exploited to direct reactions to less hindered positions, thereby achieving regioselectivity that might be difficult to obtain otherwise. sioc-journal.cnccspublishing.org.cn The presence of bulky groups also impacts the acidity of the phenol by affecting the solvation of the resulting phenoxide anion. rsc.orgrsc.org

Ortho-Iodinated Aromatics as Strategic Precursors in Synthesis

Aromatic compounds bearing an iodine atom are highly valuable intermediates in organic synthesis. fiveable.me The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. More importantly, iodoarenes are key substrates in a multitude of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. organic-chemistry.orgthieme-connect.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing powerful tools for the construction of complex molecular architectures. thieme-connect.com Ortho-iodinated aromatics, in particular, are strategic precursors for the synthesis of a variety of substituted aromatic compounds, as the iodine can be readily replaced by a wide range of functional groups. acs.orgchinesechemsoc.org

Overview of Research Domains for 2-Tert-butyl-6-iodophenol and its Analogues

The unique combination of a sterically demanding tert-butyl group and a synthetically versatile iodine atom in this compound makes it a compound of interest in several research areas. Its synthesis and reactions are explored to understand the interplay of steric and electronic effects on reactivity. thieme-connect.comacs.org The compound serves as a valuable building block in the synthesis of more complex molecules, including ligands for catalysis and biologically active compounds. Research on its analogues, such as other halogenated or substituted tert-butyl phenols, helps to further elucidate structure-activity relationships and expand the synthetic utility of this class of compounds. researchgate.netnih.govresearchgate.net For instance, studies on related compounds like 2,6-di-tert-butyl-4-iodophenol (B3052291) have investigated its reactivity under various conditions, including base-catalyzed dehalogenation and oxidation. researchgate.net

A summary of the key properties of this compound and related compounds is presented below:

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

| This compound | C10H13IO | Synthetic precursor, steric hindrance studies | |

| 2-(tert-Butyl)-6-iodo-4-methylphenol | 86445-79-6 | C11H15IO | Synthesis and reactivity studies |

| 2,6-Di-tert-butyl-4-iodophenol | 40084-31-9 | C14H21IO | Oxidation and dehalogenation reactions |

| 4-Bromo-2-tert-butyl-6-iodophenol | 1206776-41-1 | C10H12BrIO | Synthesis of polysubstituted phenols |

| 2,4-Di-tert-butyl-6-iodophenol | 89209-02-9 | C14H21IO | Synthetic intermediate |

| 2-Iodophenol (B132878) | 533-58-4 | C6H5IO | Precursor in cyclization reactions |

| 2,6-Di-tert-butylphenol (B90309) | 128-39-2 | C14H22O | Antioxidant, precursor to complex molecules |

| 4-(tert-Butyl)-2-iodophenol | 38941-98-9 | C10H13IO | Synthetic building block |

| 2-aminomethyl-4-tert-butyl-6-iodophenol | 58456-91-0 | C11H16INO | Pharmaceutical research |

This table is generated based on available data and is for informational purposes.

Structure

3D Structure

Properties

Molecular Formula |

C10H13IO |

|---|---|

Molecular Weight |

276.11 g/mol |

IUPAC Name |

2-tert-butyl-6-iodophenol |

InChI |

InChI=1S/C10H13IO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3 |

InChI Key |

XCBMROURTRMOQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)I)O |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 2 Tert Butyl 6 Iodophenol

Generation and Reactions of Aryne Intermediates from 2-Tert-butyl-6-iodophenol Derivatives

Arynes, or dehydroarenes, are neutral, highly reactive species characterized by a formal triple bond within an aromatic ring. The generation of arynes from derivatives of this compound opens up a rich field of chemical transformations, enabling the construction of intricate polycyclic and heterocyclic systems.

Precursors for Aryne Generation (e.g., Triflates)

To generate an aryne from this compound, the phenolic hydroxyl group is first converted into a better leaving group. A common and effective strategy is the formation of a trifluoromethanesulfonate, or triflate (OTf). The triflate group is an excellent leaving group, facilitating the elimination reaction that leads to the aryne.

The synthesis of the triflate precursor, 2-tert-butyl-6-iodophenyl triflate, is typically achieved by reacting this compound with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base, such as triethylamine. researchgate.net This method provides an efficient route to the desired aryne precursor.

Another important class of aryne precursors are ortho-silylaryl triflates. nih.govosti.govtcichemicals.com These compounds, such as 2-(trimethylsilyl)aryl triflates, generate arynes under mild conditions through a fluoride-induced 1,2-elimination. nih.gov The reaction of o-iodoanilines or o-iodophenols with o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF) yields N- or O-arylated products, which can then undergo further reactions. osti.gov While highly effective, the synthesis of o-silylaryl triflates can be a multi-step process. acs.org More recently, 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates have been developed as a cost-effective and less toxic alternative to triflate precursors. nih.govresearchgate.net

Diaryliodonium salts also serve as precursors for aryne intermediates. diva-portal.org In the presence of a base, these salts can undergo deprotonation at the ortho-position followed by the elimination of an iodoarene to form the aryne. diva-portal.org

Mechanisms of Aryne Formation from Ortho-Iodophenol Analogues

The generation of an aryne from an ortho-iodophenyl triflate derivative typically proceeds through a 1,2-elimination mechanism. This process can be initiated by a strong base. For instance, treatment with a Grignard reagent can lead to the formation of the aryne. acs.org

In the case of ortho-silylaryl triflates, the mechanism involves the attack of a fluoride ion (from a source like CsF or TBAF) on the silicon atom. osti.govtcichemicals.com This initial step forms a pentacoordinate silicate (B1173343) intermediate. Subsequent elimination of the triflate group and the silyl (B83357) group generates the aryne. This method is favored for its mild reaction conditions. osti.gov

For diaryliodonium salts, aryne formation is proposed to occur via deprotonation at the ortho-position by a base, followed by the elimination of the iodoarene, yielding the aryne intermediate. diva-portal.org

Intermolecular Reactions of Generated Arynes

Once generated, the highly reactive aryne intermediate derived from this compound can participate in a variety of intermolecular reactions, forming new carbon-carbon and carbon-heteroatom bonds.

Arynes are excellent dienophiles and dipolarophiles, readily undergoing cycloaddition reactions.

[4+2] Cycloaddition: Arynes can react with dienes, such as furan (B31954), in a Diels-Alder type reaction to form bicyclic adducts. diva-portal.org Trapping experiments with furan are often used to confirm the generation of an aryne intermediate. diva-portal.org The reaction of 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate (B8647990) with furans has been shown to produce cycloaddition adducts in good yields. nih.gov

[3+2] Cycloaddition: Arynes can also undergo [3+2] cycloaddition with 1,3-dipoles. For example, the reaction of arynes with diazo compounds provides a route to indazole derivatives. osti.gov Similarly, cycloaddition with nitrones has been used to synthesize dihydrobenzoisoxazoles. acs.org The reaction with iodonium (B1229267) ylides offers a mild pathway to benzofuran (B130515) derivatives. acs.org

[2+2] Cycloaddition: The [2+2] cycloaddition of arynes with alkenes or other π-systems can lead to the formation of four-membered rings. For instance, the reaction of arynes with nitrosoarenes is proposed to proceed through an initial [2+2] cycloaddition to form a 1,2-oxazetidine intermediate, which then rearranges to form carbazoles. thieme-connect.com

The table below summarizes some examples of cycloaddition reactions involving arynes generated from various precursors.

| Aryne Precursor Type | Reagent | Cycloaddition Type | Product Type | Yield (%) | Reference |

| 2-(Trimethylsilyl)aryl 4-chlorobenzenesulfonate | Furan | [4+2] | Cycloadduct | 69-77 | nih.gov |

| o-Silylaryl triflate | Diazo compound | [3+2] | Indazole | Good to excellent | osti.gov |

| Thianthrenium salt | Nitrone | [3+2] | Dihydrobenzoisoxazole | 57-92 | acs.org |

| o-Silyl aryltriflate | Iodonium ylide | [3+2] | Benzofuran | Moderate to good | acs.org |

| Aryne from various precursors | Nitrosoarene | [2+2] followed by rearrangement | Carbazole (B46965) | 30-80 | thieme-connect.com |

The strained triple bond of an aryne is highly susceptible to attack by nucleophiles. A wide range of nucleophiles, including amines, phenols, and carboxylic acids, can add to arynes generated from o-silylaryl triflates to afford the corresponding arylated products in high yields. osti.gov The addition of nucleophiles to arynes generated from 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates has also been demonstrated, with addition products obtained in yields ranging from 24% to 92%. nih.govresearchgate.net The regioselectivity of nucleophilic addition to unsymmetrical arynes is an important consideration and is influenced by the electronic and steric properties of the substituents on the aryne ring. osti.gov

The table below presents selected examples of nucleophilic addition reactions to arynes.

| Aryne Precursor | Nucleophile | Product | Yield (%) | Reference |

| 2-(Trimethylsilyl)phenyl 4-chlorobenzenesulfonate | Halogenated phenols | Diphenyl ethers | 80-89 | nih.gov |

| 2-(Trimethylsilyl)phenyl 4-chlorobenzenesulfonate | 2-Bromophenol | Diphenyl ether | 46 | nih.gov |

| 3-Methoxy-2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate | Phenols | Arylation products | 51-92 | researchgate.net |

| o-Silylaryl triflate | Amines, sulfonamides, phenols, carboxylic acids | N- and O-arylated products | Very high | osti.gov |

Intramolecular Annulation Reactions Mediated by Arynes

Aryne intermediates can also participate in intramolecular reactions, leading to the formation of fused ring systems. These annulation reactions are powerful tools for the synthesis of complex polycyclic aromatic and heterocyclic compounds.

One notable example is the palladium-catalyzed annulation of arynes. osti.gov In a one-pot, two-step process, o-iodoanilines or o-iodophenols react with o-silylaryl triflates in the presence of a fluoride source to generate an N- or O-arylated intermediate. osti.gov This intermediate then undergoes a palladium-catalyzed intramolecular cyclization to afford carbazoles and dibenzofurans, respectively, in good to excellent yields. osti.gov This methodology has been successfully applied to the synthesis of the carbazole alkaloid mukonine. osti.gov

Another strategy involves the intramolecular cycloaddition of an aryne with a tethered reactant. For instance, an aniline (B41778) derivative with an ortho-hydroxyl and ortho-iodo substituent can be converted to its triflate. nih.gov Subsequent generation of the aryne can lead to an intramolecular cycloaddition with a tethered furan ring, providing access to complex, highly substituted indoles. nih.gov Intramolecular carbanion-yne cyclizations have also been utilized for the synthesis of benzofurans and benzothiophenes. organic-chemistry.org

Oxidation Chemistry of this compound and Sterically Hindered Phenol (B47542) Analogues

The oxidation of sterically hindered phenols, such as this compound, is a well-studied area of organic chemistry. The bulky tert-butyl groups ortho to the hydroxyl group influence the stability and reactivity of the resulting intermediates. mdpi.com

The oxidation of sterically hindered phenols readily produces phenoxy radicals. wikipedia.org For instance, the oxidation of 2,4,6-tri-tert-butylphenol (B181104) (TBP) yields a stable, deep-blue phenoxy radical. wikipedia.org These radicals are stabilized by the steric hindrance provided by the tert-butyl groups, which prevents them from easily dimerizing or undergoing other reactions. mdpi.comwikipedia.org The stability of these radicals allows them to participate in various chemical reactions. For example, the 2,4,6-tri-tert-butylphenoxy radical can react with oxygen to form a 4,4'-linked peroxide. wikipedia.org Similarly, phenoxy radicals derived from other hindered phenols can react with a variety of molecules. cdnsciencepub.com The formation of phenoxy radicals from TBP has been observed at pH values greater than or equal to 9.0. nih.gov

The reactivity of these phenoxy radicals is a key aspect of their chemistry. They can abstract hydrogen atoms from other molecules, leading to the formation of new radicals and initiating chain reactions. The study of the reaction between 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 4-isopropyl-2,6-di-t-butylphenol demonstrated the formation of an intermediate phenoxy radical. cdnsciencepub.com

Oxidation of sterically hindered phenols can also lead to the formation of quinone methides and diphenoquinones. Quinone methides are reactive intermediates that can be formed from the oxidation of 4-alkyl-substituted hindered phenols. nih.govnih.gov For example, the oxidation of 2,6-di-tert-butyl-4-methylphenol (BHT) can produce 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone, a quinone methide. nih.gov These compounds are electrophilic and can react with various nucleophiles. nih.govnih.gov

Diphenoquinones are formed through the coupling of two phenoxy radicals. The oxidation of 2,6-di-tert-butylphenol (B90309) can yield 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. nih.govnih.gov This reaction can be catalyzed by various metal complexes. nih.gov The formation of diphenoquinones is a common pathway in the oxidation of hindered phenols and has been observed with various oxidizing agents. google.comahmadullins.com

| Starting Phenol | Oxidation Product(s) | Reference(s) |

| 2,6-di-tert-butylphenol | 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone, 2,6-di-tert-butyl-1,4-benzoquinone | nih.govnih.gov |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone (quinone methide) | nih.gov |

| 2,4,6-tri-tert-butylphenol | 2,4,6-tri-tert-butylphenoxy radical, 4,4'-peroxide | wikipedia.org |

| 4-isopropyl-2,6-di-t-butylphenol | 4-isopropyl-2,6-di-t-butylphenoxy radical | cdnsciencepub.com |

The oxidation of sterically hindered phenols can be efficiently catalyzed by various metal complexes. Cobalt(II) complexes have been used to catalyze the C-C coupling reaction of 2,6-di-tert-butylphenol to form 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. nih.govresearchgate.net Iron porphyrin complexes have also been shown to be effective catalysts for the oxidation of 2,6-di-tert-butylphenol using tert-butyl hydroperoxide as the oxidant, yielding both diphenoquinone (B1195943) and benzoquinone products. nih.gov Copper complexes have also been investigated for the catalytic oxidation of hindered phenols. rsc.org These metal-catalyzed reactions often proceed through the formation of a metal-phenolate complex, followed by electron transfer to generate a phenoxy radical, which then undergoes further reactions.

In the presence of a strong base and oxygen, 2,6-di-tert-butyl-4-iodophenol (B3052291) can undergo oxidation. researchgate.net The reaction products are dependent on the oxygen concentration and can include a biphenyl, a diphenoquinone, and a quinone. researchgate.net A proposed radical mechanism suggests that the base facilitates the deprotonation of the phenol, and the resulting phenoxide is then oxidized. researchgate.net The dehalogenation of aryl halides can also be achieved through various catalytic systems. organic-chemistry.orgiastate.edu

Palladium-Catalyzed Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in this compound provides a reactive site for palladium-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. harvard.eduyonedalabs.com The aryl iodide moiety of this compound makes it a suitable substrate for this reaction. This reaction allows for the introduction of various aryl or vinyl groups at the 6-position of the phenol ring. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. harvard.edu While specific examples for this compound are not extensively detailed in the provided results, the principles of Suzuki-Miyaura coupling are broadly applicable to such sterically hindered aryl iodides. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference(s) |

| Aryl Iodide | Organoboron Compound | Palladium Catalyst, Base | Biaryl or Vinylarene | harvard.eduyonedalabs.com |

| 2-Iodophenol (B132878) | (2-methoxyphenyl)boronic acid | Palladium Pincer Complex, K2CO3 | Xanthone scaffold | researchgate.net |

Other Cross-Coupling Transformations

Beyond Suzuki and Stille couplings, the iodine atom of this compound serves as a versatile handle for various other palladium-catalyzed cross-coupling reactions, enabling the formation of a wide array of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.org The Sonogashira reaction can be catalyzed by palladium complexes, sometimes in conjunction with a copper(I) co-catalyst. wikipedia.orglibretexts.org Iron-catalyzed Sonogashira reactions have also been developed, offering a more cost-effective and environmentally friendly alternative. nih.gov For instance, 2-iodophenols can undergo tandem Sonogashira coupling and cyclization reactions to synthesize benzofuran derivatives. nih.govresearchgate.netrsc.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. wikipedia.orglibretexts.orgnih.gov

Heck Coupling: The Heck reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene. mdpi.com This reaction is typically catalyzed by a palladium(0) species and is tolerant of a wide range of functional groups. mdpi.com The regioselectivity of the Heck reaction can be influenced by the electronic and steric properties of the substrates and the reaction conditions. mdpi.comnottingham.ac.uk

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. organic-chemistry.orglibretexts.org The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination, influencing catalyst activity and substrate scope. libretexts.orgnih.gov This reaction is widely used for the synthesis of arylamines, which are important structural motifs in pharmaceuticals and materials science. nih.govsnnu.edu.cn The steric hindrance from the tert-butyl group in this compound can influence the reaction rate and yield. uni-regensburg.de

Ullmann Condensation: While traditionally a copper-catalyzed reaction for forming diaryl ethers, modern variations often use palladium or other transition metals. This reaction can be used to couple this compound with other phenols or alcohols to form diaryl ethers. The classic Ullmann conditions often require high temperatures, but newer catalytic systems can facilitate the reaction under milder conditions.

Table 1: Overview of Other Cross-Coupling Transformations with this compound

| Reaction Type | Coupling Partner | Bond Formed | Catalyst System (Examples) | Key Features |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)–C(sp) | Pd(PPh₃)₂Cl₂/CuI, Fe(III) complexes wikipedia.orgnih.gov | Forms arylalkynes, can lead to benzofurans via tandem cyclization. nih.gov |

| Heck Coupling | Alkene | C(sp²)–C(alkenyl) | Pd(OAc)₂, Pd(0) complexes mdpi.comnottingham.ac.uk | Forms substituted alkenes. |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | C(sp²)–N | Pd₂(dba)₃/phosphine ligand, [Pd(allyl)Cl]₂/t-BuXPhos organic-chemistry.orgnih.gov | Synthesizes arylamines. snnu.edu.cn |

| Ullmann Condensation | Phenol or Alcohol | C(sp²)–O | Copper, Palladium complexes | Forms diaryl ethers. |

Functional Group Interconversions and Derivatizations of the Phenolic Hydroxyl

The phenolic hydroxyl group of this compound is a key site for a variety of functional group interconversions and derivatizations, which are often necessary for protecting the hydroxyl group during subsequent reactions or for introducing new functionalities.

Etherification: The hydroxyl group can be readily converted into an ether. The Williamson ether synthesis is a classic method, involving the deprotonation of the phenol with a strong base like sodium hydride to form the corresponding phenoxide, which then undergoes an SN2 reaction with an alkyl halide. libretexts.orgmasterorganicchemistry.com To synthesize unsymmetrical ethers, it is generally preferred to react the more sterically hindered alkoxide with a less hindered alkyl halide to minimize competing elimination reactions. libretexts.org

Esterification: The phenol can be esterified by reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride. This reaction is often catalyzed by an acid or a base. For example, esterification can be achieved by reacting the phenol with an acid chloride in the presence of a base like pyridine. thieme-connect.com

Protection of the Hydroxyl Group: In multi-step syntheses, it is often necessary to protect the acidic phenolic proton to prevent it from interfering with subsequent reaction steps. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., trimethylsilyl, tert-butyldimethylsilyl). thieme-connect.com The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. The tert-butyl group itself can act as a protecting group in some contexts. organic-chemistry.org

Table 2: Common Derivatizations of the Phenolic Hydroxyl Group

| Reaction | Reagents | Product | Purpose |

| Williamson Ether Synthesis | 1. NaH 2. R-X (Alkyl Halide) | Aryl Ether (Ar-O-R) | Protection, introduction of new functionality. |

| Esterification | RCOCl (Acid Chloride), Pyridine | Aryl Ester (Ar-O-COR) | Protection, introduction of new functionality. |

| Silyl Ether Formation | R₃SiCl (Silyl Chloride), Base | Aryl Silyl Ether (Ar-O-SiR₃) | Protection. |

Impact of Steric Hindrance on Reaction Regioselectivity and Kinetics

The prominent tert-butyl group at the ortho position to both the hydroxyl and iodo substituents exerts significant steric hindrance, which profoundly influences the regioselectivity and kinetics of reactions involving this compound.

The bulky nature of the tert-butyl group can direct incoming reagents to the less hindered positions of the aromatic ring. chemeurope.com In reactions such as electrophilic aromatic substitution, substitution is more likely to occur at the para position relative to the hydroxyl group, as the ortho positions are sterically shielded by the tert-butyl and iodo groups.

The steric bulk of the tert-butyl group can also affect the rate of reactions. chemeurope.com For cross-coupling reactions at the ortho-iodo position, the steric hindrance can slow down the rate of oxidative addition of the palladium catalyst to the carbon-iodine bond. nih.gov This can sometimes be advantageous, allowing for selective reactions at other sites in a molecule if multiple reactive centers are present. However, in other cases, this steric hindrance can lead to lower reaction yields or require more forcing reaction conditions. uwindsor.ca For example, in Suzuki-Miyaura coupling, aryl halides with bulky ortho-substituents may exhibit slower reaction rates. uwindsor.ca Similarly, in Buchwald-Hartwig amination, very sterically hindered anilines, such as 2,6-di-tert-butyl aniline, may be unreactive. uni-regensburg.de

Table 3: Impact of the Tert-butyl Group on Reactivity

| Reaction Type | Effect of Steric Hindrance | Outcome |

| Electrophilic Aromatic Substitution | Directs incoming electrophiles to the less hindered para position. | High regioselectivity for para-substitution. |

| Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) | Can slow down the rate of oxidative addition and subsequent steps. nih.govuwindsor.ca | May require more forcing conditions or lead to lower yields. Can enable selective reactions at other sites. |

| Acidity of Phenolic Hydroxyl | Hinders solvation of the phenoxide anion. rsc.org | Can decrease the acidity compared to less hindered phenols. |

Applications in Advanced Organic Synthesis

2-Tert-butyl-6-iodophenol as a Building Block for Complex Architectures

The utility of this compound as a foundational component in multi-step synthesis stems from its distinct reactive sites. The hydroxyl (-OH) group can undergo etherification or esterification, while the iodine atom serves as a handle for introducing new carbon-carbon or carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. The tert-butyl group, due to its large size, provides steric hindrance that can influence the regioselectivity of reactions, directing incoming reagents to other positions on the molecule. This combination of features allows for the sequential and controlled elaboration of the molecule, leading to the construction of complex and highly substituted aromatic compounds.

Utility in the Synthesis of Heterocyclic Compounds (e.g., Carbazoles, Dibenzofurans)

A significant application of ortho-iodophenols, including this compound, is in the synthesis of oxygen-containing heterocyclic compounds like dibenzofurans. A general and efficient method involves the reaction of an o-iodophenol with a silylaryl triflate in the presence of cesium fluoride (B91410) (CsF). This step forms an O-arylated intermediate, which is then subjected to a palladium-catalyzed intramolecular cyclization to yield the dibenzofuran (B1670420) core structure. This one-pot, two-step process is highly effective for creating a variety of substituted dibenzofurans in good to excellent yields.

Dibenzofurans and their derivatives are of considerable interest to chemists due to their presence in numerous pharmaceuticals and biologically active natural products. While the direct synthesis of carbazoles, which are nitrogen-containing analogues, typically starts from o-iodoanilines, the underlying cross-coupling and cyclization strategy is similar, highlighting the importance of ortho-haloamines and ortho-halophenols as key precursors in modern heterocyclic chemistry. Methodologies such as the Ullmann coupling are also employed for the synthesis of carbazole (B46965) derivatives.

| Starting Material Class | Key Reaction Steps | Heterocyclic Product | Catalyst/Reagent Example |

|---|---|---|---|

| o-Iodophenols | 1. O-Arylation with Silylaryl Triflate 2. Intramolecular Cyclization | Dibenzofurans | Palladium (Pd) catalyst, CsF |

| o-Iodoanilines | 1. N-Arylation 2. Intramolecular Cyclization | Carbazoles | Palladium (Pd) catalyst |

Precursor to Hypervalent Iodine Reagents

Hypervalent iodine (HVI) compounds are reagents in which an iodine atom possesses a formal oxidation state higher than the typical -1. These reagents are valued in organic synthesis for their oxidizing properties and their ability to facilitate a wide range of chemical transformations, often under mild conditions and with low toxicity compared to heavy metal-based oxidants.

Ortho-iodophenols and their derivatives can serve as precursors for the synthesis of stable HVI reagents. For instance, 2-iodophenol (B132878) ethers can be oxidized using reagents like dimethyldioxirane (B1199080) to produce stable, microcrystalline 2-iodylphenol ethers. These resulting hypervalent iodine compounds are effective oxidants capable of selectively converting sulfides to sulfoxides and alcohols to aldehydes or ketones. Following this precedent, this compound could first be converted to an ether (e.g., a methyl or silyl (B83357) ether) to protect the phenolic proton, and then oxidized to the corresponding iodine(V) species, creating a sterically hindered hypervalent iodine reagent with potential for unique reactivity and selectivity.

Design and Synthesis of Ligands for Catalysis

Phenoxide ions (the deprotonated form of phenols) are common ligands in coordination chemistry and catalysis. The steric and electronic properties of the phenoxide can be tuned by the substituents on the aromatic ring. In the case of this compound, deprotonation would yield a bulky phenoxide ligand.

Research on structurally related, sterically hindered phenolates has shown that bulky substituents ortho to the oxygen atom can dramatically influence coordination behavior. For example, the 2,6-di-tert-butyl-4-nitrophenolate ligand, when complexed with copper(II) or zinc(II) centers that are also sterically encumbered, is prevented from binding through the phenoxide oxygen. Instead, it coordinates through the nitro group, adopting an unusual nitronato-quinone electronic structure. This sterically enforced binding mode demonstrates how bulky groups can be used to direct metal coordination to alternative sites within a ligand and to create unique metal-ligand interactions that differ from those in less hindered systems. This principle suggests that the 2-tert-butyl-6-iodophenoxide ligand could be employed to create catalysts with unique steric environments around the metal center, potentially influencing the selectivity of catalytic reactions.

Utilization of the tert-Butyl Group as a Positional Protecting Group

A protecting group is a chemical moiety that is temporarily introduced to mask a reactive functional group while a chemical modification is performed elsewhere in the molecule. The tert-butyl group in this compound is not a protecting group in the classical sense of being added and removed. Instead, it is a permanent part of the molecular structure that functions as a "positional" or "directing" group.

Its primary role is to provide steric bulk around one of the ortho-positions of the phenol (B47542). This steric hindrance can:

Prevent reactions at the C2 position: The bulky group physically blocks access to the adjacent carbon atom, preventing electrophilic substitution at this site.

Influence the reactivity of the hydroxyl group: The steric hindrance can affect the rate and outcome of reactions involving the phenolic -OH, such as O-alkylation or acylation.

Direct reactions to other positions: By blocking one ortho position, it can enhance the relative reactivity of the para position or the other, less-hindered ortho position (in this case, occupied by iodine) in certain reactions.

Advanced Structural and Spectroscopic Characterization of 2 Tert Butyl 6 Iodophenol

Rotational Spectroscopy for Conformational Analysis and Intramolecular Dynamics

Rotational spectroscopy is a high-resolution technique ideal for determining the precise three-dimensional structure of molecules in the gas phase and for probing the dynamics of internal motions. A rotational spectroscopy study of 2-tert-butyl-6-iodophenol would provide critical insights into its molecular properties. However, specific experimental data from such studies on this compound have not been found in the public domain.

Torsional Motion of the Hydroxyl Group

The orientation of the hydroxyl (-OH) group relative to the aromatic ring is a key conformational feature. In related molecules, the torsional motion of this group can lead to observable tunneling effects in the rotational spectrum. Analysis of these spectral splittings would allow for the determination of the potential energy barrier hindering the rotation of the O-H bond. For this compound, this barrier would be influenced by the steric and electronic effects of both the bulky tert-butyl group and the large, electron-withdrawing iodine atom.

Determination of Substitution Structures Using Isotopic Labeling

To precisely determine the atomic coordinates and thus the definitive molecular structure, rotational spectra of isotopically substituted species (e.g., containing ¹³C or ¹⁸O) would be required. By analyzing the changes in the rotational constants upon isotopic substitution, the exact position of each atom in the molecule can be calculated using Kraitchman's equations.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and the packing of molecules in the crystal lattice. A crystallographic study of this compound would be essential for understanding its solid-state properties. However, no published crystal structure for this specific compound could be located.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π)

The nature and strength of intermolecular interactions govern the physical properties of the crystalline material. A key interaction in phenols is hydrogen bonding involving the hydroxyl group. The steric environment created by the adjacent tert-butyl and iodine groups would significantly influence the ability of the -OH group to participate in hydrogen bonding. Other potential interactions, such as C-H...π interactions, would also be revealed by a crystal structure analysis.

Conformational Preferences in the Crystalline State

The conformation adopted by the molecule in the solid state can be compared with the gas-phase structure determined by rotational spectroscopy. This comparison provides insight into the effects of crystal packing forces on the molecular geometry, particularly on the orientation of the hydroxyl and tert-butyl groups.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

Advanced NMR methodologies are indispensable for the complete structural assignment of this compound. While standard 1D ¹H and ¹³C NMR provide fundamental information, 2D techniques and the analysis of subtle spectral parameters are crucial for a detailed understanding.

Due to the absence of direct experimental NMR data for this compound in the reviewed literature, the following discussion is based on predictive models and data from structurally analogous compounds. The predicted chemical shifts are derived from established substituent effects on the phenol (B47542) scaffold.

Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| OH | 5.0 - 6.0 | s | - |

| H-3 | ~7.6 | dd | J ≈ 8.0, 1.5 |

| H-4 | ~6.8 | t | J ≈ 8.0 |

| H-5 | ~7.2 | dd | J ≈ 8.0, 1.5 |

| tert-Butyl | ~1.4 | s | - |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~152 |

| C-2 | ~138 |

| C-3 | ~130 |

| C-4 | ~122 |

| C-5 | ~128 |

| C-6 | ~90 |

| C(CH₃)₃ | ~35 |

| C(CH₃)₃ | ~30 |

The stereochemistry of this compound is primarily concerned with the orientation of the substituents on the phenyl ring and the conformation of the tert-butyl group. While the phenyl ring itself is planar, the bulky tert-butyl and iodo substituents, along with the hydroxyl group, create a sterically crowded environment.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for determining through-space proximity of atoms, which is critical for stereochemical assignments. In a NOESY spectrum of this compound, the following correlations would be expected:

A cross-peak between the protons of the tert-butyl group and the H-5 proton of the aromatic ring, confirming their spatial proximity.

A correlation between the hydroxyl proton and the H-5 proton, which would be indicative of a preferred orientation of the -OH group. The strength of this correlation could also provide information about the extent of intramolecular hydrogen bonding between the hydroxyl proton and the iodine atom.

The absence of a significant NOE between the tert-butyl protons and the H-3 proton would further confirm the ortho substitution pattern.

These through-space interactions, visualized as cross-peaks in a 2D NOESY spectrum, provide unambiguous evidence for the relative positioning of the substituents and help in defining the molecule's conformational preferences in solution. liverpool.ac.uklibretexts.org

The electronic environment of the this compound molecule is significantly influenced by the interplay of the electron-donating hydroxyl and tert-butyl groups and the electron-withdrawing, yet polarizable, iodine atom. These electronic effects manifest in the NMR chemical shifts.

The iodine atom, being a heavy halogen, exhibits significant magnetic anisotropy. ornl.govresearchgate.net This means that the magnetic field experienced by nearby nuclei is dependent on their orientation relative to the C-I bond. This anisotropic effect is expected to cause a noticeable downfield shift of the adjacent H-5 proton's resonance. The large size and numerous electrons of the iodine atom create a substantial local magnetic field that deshields neighboring protons.

Furthermore, the electronic effects of the substituents can be probed by analyzing the ¹³C NMR chemical shifts. The carbon atom directly attached to the iodine (C-6) is expected to be significantly shielded due to the "heavy atom effect," resulting in an upfield chemical shift. Conversely, the C-1 (ipso-carbon to the hydroxyl group) and C-2 (ipso-carbon to the tert-butyl group) will be deshielded due to the electron-donating nature of these groups.

Spectroscopic Probes for Intermolecular Associations and Solvation Effects

The hydroxyl group of this compound can participate in intermolecular hydrogen bonding with solvent molecules or other solute molecules. The extent of this interaction is, however, sterically hindered by the bulky ortho-substituents.

The chemical shift of the hydroxyl proton is highly sensitive to its environment. In non-polar, aprotic solvents, the -OH proton resonance is expected to appear at a relatively upfield position. In contrast, in hydrogen-bond accepting solvents (e.g., DMSO-d₆, acetone-d₆), the formation of intermolecular hydrogen bonds leads to a significant downfield shift of the hydroxyl proton signal. nih.gov The magnitude of this shift can be used as a qualitative measure of the strength of the hydrogen bond.

Solvent-Induced ¹H NMR Chemical Shifts of the Hydroxyl Proton in Phenolic Compounds

| Solvent | Typical -OH Chemical Shift Range (ppm) | Nature of Interaction |

| CDCl₃ | 4.0 - 7.0 | Weak hydrogen bonding |

| Acetone-d₆ | 8.0 - 10.0 | Moderate hydrogen bonding |

| DMSO-d₆ | 9.0 - 12.0 | Strong hydrogen bonding |

Solvatochromism, the change in the color of a solution with a change in solvent polarity, can be investigated using UV-Vis spectroscopy. modgraph.co.uk For this compound, the electronic transitions, particularly the π → π* transitions of the aromatic system, are expected to be sensitive to the solvent environment. In polar solvents, stabilization of the ground and/or excited states through dipole-dipole interactions and hydrogen bonding can lead to shifts in the absorption maxima (λmax). researchgate.netresearchgate.net The study of these solvatochromic shifts provides valuable information about the nature and strength of solute-solvent interactions. nih.govnih.gov

Theoretical and Computational Chemistry of 2 Tert Butyl 6 Iodophenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods are employed to model the electronic structure of 2-tert-butyl-6-iodophenol, offering a quantitative description of its geometry, stability, and reactive sites.

The initial step in the computational analysis involves the geometry optimization of the this compound molecule. This process determines the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. Calculations are typically performed using DFT methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

The optimized geometry is characterized by specific bond lengths, bond angles, and dihedral angles. In 2,6-disubstituted phenols, the presence of bulky substituents adjacent to the hydroxyl group, such as the tert-butyl and iodo groups, can induce steric strain, leading to distortions from a perfectly planar benzene ring. For instance, the C-C-C bond angles within the aromatic ring may deviate from the ideal 120° of a regular hexagon. karazin.ua The bond angle involving the bulky substituents and the adjacent carbon atoms of the ring is expected to be larger to minimize steric repulsion. Energetic analysis confirms that the optimized structure represents a stable conformation of the molecule.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C2-C1-C6 Bond Angle | ~118° |

| C1-C2-I Bond Angle | ~121° |

| C1-C6-C(tert-butyl) Bond Angle | ~122° |

Note: These are representative values based on calculations of structurally similar molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netwuxibiology.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenolic oxygen and the aromatic ring, reflecting the electron-donating nature of the hydroxyl and alkyl groups. The LUMO, conversely, is likely distributed over the aromatic ring and the iodine atom, indicating potential sites for nucleophilic attack. The electron-rich nature of the phenol (B47542) ring contributes to its nucleophilicity. wikipedia.org

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -5.8 | Primarily located on the phenol ring and oxygen atom |

| LUMO | ~ -0.9 | Distributed over the aromatic ring and iodine atom |

| HOMO-LUMO Gap | ~ 4.9 | Indicates moderate chemical reactivity |

Note: These are representative values based on calculations of structurally similar molecules.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-deficient regions. nih.gov The ESP is mapped onto the electron density surface, with different colors indicating varying potential values. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack.

In this compound, the ESP surface is expected to show a significant negative potential around the phenolic oxygen atom due to its lone pairs of electrons. researchgate.net The aromatic ring will also exhibit a degree of negative potential. In contrast, a region of positive potential, known as a "sigma-hole," is anticipated on the outermost portion of the iodine atom, along the C-I bond axis. researchgate.net This positive region makes the iodine atom a potential site for halogen bonding interactions. The hydrogen of the hydroxyl group will also show a positive potential.

Density Functional Theory (DFT) for Spectroscopic Property Predictions

DFT is a versatile computational method for predicting various spectroscopic properties with a high degree of accuracy.

Theoretical vibrational spectra (Infrared) can be simulated by calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculations can predict the positions and intensities of the characteristic absorption bands. For this compound, key predicted vibrational modes would include the O-H stretching frequency, typically around 3600 cm⁻¹, C-H stretching of the aromatic ring and the tert-butyl group, and C-C stretching vibrations within the aromatic ring. nih.govresearchgate.net

Electronic (UV/Vis) spectra arise from electronic transitions between molecular orbitals. Time-Dependent DFT (TD-DFT) is the standard method for predicting these transitions. The calculations can determine the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in the UV/Vis spectrum. For phenolic compounds, characteristic absorptions corresponding to π → π* transitions of the aromatic system are expected.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peak/Wavelength | Assignment |

|---|---|---|

| IR | ~3600 cm⁻¹ | O-H stretch |

| IR | ~3100-3000 cm⁻¹ | Aromatic C-H stretch |

| IR | ~2960 cm⁻¹ | Aliphatic C-H stretch |

| IR | ~1600 cm⁻¹ | Aromatic C=C stretch |

| UV/Vis (λmax) | ~275 nm | π → π* transition |

Note: These are representative values based on calculations of structurally similar molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk The calculations are performed on the optimized geometry, and the resulting magnetic shielding tensors are converted into chemical shifts, typically referenced against a standard like tetramethylsilane (TMS).

For this compound, the ¹H NMR spectrum is expected to show a distinct singlet for the hydroxyl proton, the chemical shift of which can be sensitive to solvent and concentration. The aromatic protons will appear in the typical aromatic region (around 6.5-7.5 ppm). The nine equivalent protons of the tert-butyl group will produce a sharp singlet in the upfield region (around 1.4 ppm). The ¹³C NMR spectrum will show distinct signals for the iodine-bearing carbon, the hydroxyl-bearing carbon, the carbons of the tert-butyl group, and the remaining aromatic carbons.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| OH | ~5.0 | Singlet |

| Ar-H | ~6.8 - 7.3 | Multiplet |

| C(CH₃)₃ | ~1.4 | Singlet |

Note: These are representative values based on calculations of structurally similar molecules in a non-polar solvent.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

The primary degrees of freedom in this compound are the torsional angles associated with the C-O bond of the hydroxyl group and the C-C bonds of the tert-butyl group. The bulky tert-butyl and iodine substituents at the ortho positions introduce significant steric hindrance, which is expected to create a notable energy barrier for the rotation of the hydroxyl group. Computational studies on similar hindered phenols have shown that this rotation can be modeled as a double-minimum potential, with the two minima corresponding to the hydroxyl hydrogen pointing towards either of the ortho substituents.

A representative table of conformational energies for a related hindered phenol, 2,6-di-tert-butylphenol (B90309), illustrates the typical energy differences between conformers. These values are indicative of the types of energy landscapes that could be expected for this compound.

| Conformer | Dihedral Angle (C2-C1-O-H) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Global Minimum | 0° | 0.00 | B3LYP/6-311++G(d,p) |

| Transition State | 90° | 2.54 | B3LYP/6-311++G(d,p) |

Computational Mechanistic Investigations of Key Reactions

Transition State Analysis for Aryne Formation

The formation of arynes from ortho-dihaloarenes is a well-studied reaction class, and computational methods have been instrumental in elucidating the reaction mechanisms. For this compound, the corresponding aryne, 3-tert-butylbenzyne, could theoretically be formed under strong basic conditions, leading to the elimination of hydrogen iodide.

Transition state analysis using methods like Density Functional Theory (DFT) would be crucial in understanding the energetics of this process. Computational studies on the formation of benzyne from 2-iodophenoxide would involve locating the transition state structure for the concerted elimination of the iodide ion. The geometry of this transition state would reveal the extent of C-I bond breaking and C-H bond breaking.

For related ortho-haloaromatics, computational studies have shown that the nature of the halogen and the electronic character of other substituents significantly influence the activation energy barrier for aryne formation. The bulky tert-butyl group in this compound would likely introduce steric strain in the transition state, potentially affecting the reaction rate.

A hypothetical reaction coordinate for the formation of 3-tert-butylbenzyne from 2-tert-butyl-6-iodophenoxide is presented below, with estimated energy values based on analogous systems.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant (2-tert-butyl-6-iodophenoxide) | 0.0 | Initial state |

| Transition State | +25.0 | Concerted HI elimination |

| Products (3-tert-butylbenzyne + I-) | -10.0 | Final state |

Radical Pathways in Oxidation Reactions

Phenolic compounds are well-known for their antioxidant properties, which are rooted in their ability to scavenge free radicals. The oxidation of this compound is expected to proceed via a radical pathway, primarily involving the formation of a phenoxy radical.

Computational studies, often employing DFT, can provide detailed insights into these radical pathways. The initial step is typically the abstraction of the hydroxyl hydrogen atom by an oxidizing radical, leading to the formation of the 2-tert-butyl-6-iodophenoxy radical. The stability of this radical is a key factor in the antioxidant activity of the parent phenol. The bulky ortho substituents (tert-butyl and iodine) are expected to sterically shield the radical center and also influence its electronic stability through inductive and resonance effects.

Further reactions of the phenoxy radical, such as dimerization or reaction with other radical species, can also be investigated computationally. The bond dissociation enthalpy (BDE) of the O-H bond is a critical parameter that correlates with the antioxidant activity, and it can be accurately calculated using quantum chemical methods.

Below is a table of calculated O-H bond dissociation enthalpies for related phenolic compounds, which provides a comparative basis for estimating the reactivity of this compound.

| Compound | BDE (kcal/mol) | Computational Method |

|---|---|---|

| Phenol | 86.5 | B3LYP/6-311+G(2d,2p) |

| 2-tert-butylphenol (B146161) | 83.2 | B3LYP/6-311+G(2d,2p) |

| 2,6-di-tert-butylphenol | 81.0 | B3LYP/6-311+G(2d,2p) |

| 2-iodophenol (B132878) | 85.9 | B3LYP/6-311+G(2d,2p) |

Analysis of Non-Covalent Interactions via Computational Methods

Non-covalent interactions play a crucial role in determining the structure, stability, and reactivity of molecules. In this compound, several types of non-covalent interactions are expected to be present, which can be analyzed using computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) plot analysis.

A significant intramolecular non-covalent interaction in this molecule is the hydrogen bond between the hydroxyl hydrogen and the adjacent iodine atom (O-H···I). Computational analysis can quantify the strength of this interaction by examining the electron density at the bond critical point between the hydrogen and iodine atoms. The presence of this hydrogen bond would influence the orientation of the hydroxyl group and affect the O-H bond's reactivity.

Another important non-covalent interaction is the halogen bond, where the iodine atom can act as a Lewis acid and interact with a Lewis base. While intramolecular halogen bonding is less common, the potential for intermolecular halogen bonding in the solid state or in solution is significant.

Van der Waals interactions, particularly the steric repulsion between the bulky tert-butyl group and the iodine atom, will also be a dominant factor in determining the molecule's preferred conformation. NCI plots can visually represent these different types of interactions, distinguishing between attractive and repulsive forces.

A summary of expected non-covalent interactions and their qualitative strengths is provided in the table below.

| Interaction Type | Atoms Involved | Expected Strength | Computational Probe |

|---|---|---|---|

| Intramolecular Hydrogen Bond | O-H···I | Moderate | QTAIM, NCI |

| Steric Repulsion | tert-butyl vs. Iodine | Strong | NCI |

| Halogen Bonding (intermolecular) | C-I···O/N | Weak to Moderate | MEP, QTAIM |

Structure-Reactivity Relationships from a Computational Perspective

Computational chemistry offers a powerful framework for establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships (SRR). For this compound, computational methods can be used to correlate its structural and electronic properties with its chemical reactivity, particularly in processes like oxidation and aryne formation.

Key molecular descriptors that can be calculated include:

Geometric parameters: Bond lengths, bond angles, and dihedral angles that describe the molecule's 3D structure.

Electronic parameters: Atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO).

Topological parameters: Descriptors that quantify the molecular shape and branching.

Thermodynamic parameters: Enthalpies of formation and reaction energies.

For instance, the antioxidant activity of a series of substituted phenols can be correlated with their calculated O-H bond dissociation enthalpies and ionization potentials. A lower BDE and a lower ionization potential generally indicate higher antioxidant activity. The steric hindrance around the hydroxyl group, which can be quantified by various steric parameters, also plays a crucial role in modulating reactivity.

In the context of aryne formation, the reactivity of this compound could be compared with other ortho-substituted halophenols by calculating the activation energy barriers. These computational SRR studies can guide the design of new molecules with tailored reactivity.

A hypothetical QSAR model for the antioxidant activity of a series of hindered phenols is presented in the table below, illustrating the correlation between a calculated descriptor and observed activity.

| Descriptor | Coefficient | Statistical Significance (p-value) |

|---|---|---|

| O-H Bond Dissociation Enthalpy (BDE) | -0.85 | < 0.01 |

| Steric Parameter (Es) | -0.45 | < 0.05 |

| HOMO Energy | +0.65 | < 0.01 |

Conclusion and Future Research Directions

Summary of Academic Contributions to the Chemistry of 2-Tert-butyl-6-iodophenol

Currently, the body of academic work focusing specifically on this compound is limited. The primary contributions lie in the broader context of synthesizing and understanding substituted phenols. Research on related compounds, such as 2,6-di-tert-butylphenol (B90309) and other iodophenols, provides a foundational framework from which the properties and reactivity of this compound can be inferred. The synthesis of analogous compounds often involves the alkylation of phenols followed by selective iodination, or the alkylation of pre-iodinated phenols. These methodologies establish a basis for the preparation of this compound, though specific optimization for this target would constitute a novel contribution. The academic value of this compound, therefore, currently resides less in its documented history and more in its potential as a versatile, understudied building block.

Unexplored Reactivity and Synthetic Potential

The synthetic utility of this compound is largely untapped. Its trifunctional nature (hydroxyl, tert-butyl, and iodo groups) allows for a diverse range of chemical transformations, making it a promising intermediate for complex molecular synthesis.

Reactions at the Phenolic Hydroxyl Group: The hydroxyl group can undergo standard reactions such as etherification and esterification. However, the steric hindrance imposed by the adjacent tert-butyl group would likely necessitate more forcing reaction conditions or specialized catalytic systems. Furthermore, oxidation of the phenol (B47542) could lead to the formation of a phenoxy radical, the stability of which would be influenced by both the steric bulk of the tert-butyl group and the electronic properties of the iodine atom.

Reactions Involving the C-I Bond: The aryl iodide is arguably the most versatile handle for synthetic elaboration. It is an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. This opens avenues for the construction of new carbon-carbon and carbon-heteroatom bonds, as detailed in the table below.

| Coupling Reaction | Reactant | Potential Product Class |

| Suzuki Coupling | Boronic acids/esters | Biaryl compounds |

| Sonogashira Coupling | Terminal alkynes | Aryl-alkyne structures |

| Heck Coupling | Alkenes | Stilbene derivatives |

| Buchwald-Hartwig Amination | Amines | N-Aryl compounds |

| Ullmann Condensation | Alcohols, Thiols | Diaryl ethers, Diaryl thioethers |

The successful application of these reactions would position this compound as a valuable scaffold for generating libraries of complex sterically hindered phenols with tailored electronic and steric properties.

Opportunities for Novel Material Applications (from a chemical synthesis perspective)

From a chemical synthesis standpoint, this compound is a precursor to a variety of functional materials.

Polymer Science: The molecule could serve as a functional monomer. For instance, polymerization through the phenolic hydroxyl group could yield poly(phenylene oxide)s with pendant iodine atoms. These iodine sites would allow for post-polymerization modification, enabling the tuning of material properties such as solubility, thermal stability, and refractive index. Alternatively, converting the iodine to a polymerizable group (e.g., a vinyl or ethynyl (B1212043) group via cross-coupling) would allow its incorporation into various polymer backbones, embedding the sterically hindered phenol moiety, which is known for its antioxidant properties.

Ligand Development: The compound is an excellent starting point for the synthesis of novel ligands for catalysis. By functionalizing the iodine position, chelating groups can be introduced to create bidentate or tridentate ligands. The inherent steric bulk of the tert-butyl group would create a well-defined coordination pocket around a metal center, potentially leading to catalysts with unique selectivity and activity.

Redox-Active Materials: The phenol/phenoxy radical redox couple is fundamental to its potential use in redox-active materials. Derivatives of this compound could be designed to have specific redox potentials, making them suitable for applications in organic electronics, sensors, or as redox mediators.

Emerging Theoretical Methodologies for Enhanced Understanding

Given the lack of extensive experimental data, theoretical and computational methods are invaluable for predicting the behavior of this compound and guiding future experimental work.

Density Functional Theory (DFT): DFT calculations can provide deep insights into the molecule's electronic structure, bond energies, and reactivity. Key parameters that can be computed include:

O-H Bond Dissociation Enthalpy (BDE): This value is critical for predicting the antioxidant potential of the phenol.

Reaction Energetics: Calculation of activation barriers and reaction energies for the various synthetic transformations proposed can help in optimizing reaction conditions.

Spectroscopic Properties: Prediction of NMR and IR spectra can aid in the characterization of the compound and its derivatives.

Molecular Dynamics (MD) Simulations: For material applications, MD simulations can be used to model the conformational behavior of polymers derived from this monomer, providing insights into properties like chain packing, glass transition temperature, and mechanical strength.

Synergistic Approaches Combining Synthesis, Characterization, and Computation

A modern and efficient research program for exploring the chemistry of this compound would involve a synergistic combination of theoretical and experimental techniques.

Computational Scaffolding: The initial phase would involve comprehensive DFT calculations to map out the potential energy surfaces for key synthetic transformations and to predict the physicochemical properties of a virtual library of derivatives.

Targeted Synthesis: Guided by the computational results, a targeted synthetic program would be initiated to prepare this compound and its most promising derivatives via cross-coupling and other reactions.

Advanced Characterization: The synthesized compounds would be rigorously characterized using a suite of modern analytical techniques, including 1D and 2D NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction where possible.

Property Evaluation and Model Refinement: The experimental data on reactivity and properties (e.g., antioxidant activity, electrochemical behavior) would then be used to validate and refine the initial theoretical models. This iterative feedback loop between theory and experiment would accelerate the discovery of new applications and a deeper understanding of the structure-property relationships in this class of molecules. Such an integrated approach would ensure a rapid and resource-efficient exploration of the rich chemical landscape offered by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.